Eicosapentaenoic Acid Alkyne
Description
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
FCLMKCFLVGHPHY-JLNKQSITSA-N |
SMILES |
C#C/C=CC/C=CC/C=CC/C=CC/C=CCCCC(O)=O |
Synonyms |
EPA Alkyne; |
Origin of Product |
United States |
Scientific Research Applications
Active-Site Probes
Eicosapentaenoic acid alkyne can be utilized as an active-site directed probe in enzymatic studies. For example, researchers have developed probes that selectively react with active-site cysteine residues in de-ubiquitinating enzymes. This specificity allows for detailed studies of enzymatic function and protein interactions. The alkyne moiety enhances the selectivity of these probes, making them useful for proteomic analysis and activity-based profiling of enzymes .
Click Chemistry
The terminal alkyne group of EPA alkyne is particularly valuable in click chemistry, a powerful tool for bioconjugation. By utilizing this property, researchers can tag EPA with fluorescent or biotinylated labels to analyze its metabolism and distribution in biological systems. This application is crucial for understanding the biological roles of eicosapentaenoic acid and its derivatives .
Anti-inflammatory Properties
Eicosapentaenoic acid itself is known for its anti-inflammatory effects, which are further enhanced when modified into an alkyne form. Studies indicate that EPA can reduce inflammation markers and improve cardiovascular health by modulating lipid profiles . The alkyne modification may enhance the bioavailability and efficacy of these beneficial properties.
Lipid Composition Studies
Research has shown that this compound can be incorporated into lipid compositions for studying bioavailability and metabolic pathways. For instance, a study analyzed the lipid composition of fish oil enriched with eicosapentaenoic acid and docosahexaenoic acid through enzymatic treatment and chromatography techniques . The findings revealed improved bioavailability when EPA was present as diacylglycerol or phospholipid forms.
Microalgal Production
Eicosapentaenoic acid can also be derived from microalgae, presenting an eco-friendly alternative to fish sources. A filamentous microalga, Tribonema aequale, has been identified as a significant producer of eicosapentaenoic acid, yielding high biomass productivity under controlled conditions . The incorporation of EPA alkyne into algal strains could enhance extraction methods and product yields.
Bioremediation
The use of this compound in bioremediation processes is an emerging area of research. Its role as a substrate for microbial degradation can be explored to facilitate the breakdown of pollutants in aquatic environments. The unique structure of EPA alkyne may enable specific interactions with microbial communities that enhance biodegradation rates.
Nutritional Studies
Eicosapentaenoic acid is essential for human health, particularly concerning cardiovascular health and cognitive function. Research indicates that dietary supplementation with eicosapentaenoic acid can lead to improved health outcomes . The alkyne derivative may offer additional benefits through enhanced absorption or bioactivity when incorporated into functional foods.
Data Table: Summary of Applications
Chemical Reactions Analysis
Synthetic Preparation of EPAA
EPAA is synthesized by introducing an alkyne group at the terminal carboxyl group of EPA. Key methods include:
-
Copper-mediated coupling : Terminal alkynes are synthesized via Sonogashira or Cadiot-Chodkiewicz coupling using brominated EPA precursors .
-
Hydrostannylation : Tin intermediates facilitate selective alkyne installation, achieving yields >70% in multi-step protocols .
-
Enzymatic modification : Lipase-catalyzed esterification introduces alkyne-bearing tags under mild conditions .
Table 1: Synthetic Routes for EPAA
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Sonogashira coupling | 88 | Pd(PPh₃)₄, CuI, alkyne | |
| Hydrostannylation | 72 | Bu₃SnH, AIBN | |
| Enzymatic esterification | 65 | Candida antarctica lipase |
Metabolic and Enzymatic Transformations
EPAA undergoes enzymatic modifications mirroring native EPA:
-
Cytochrome P450 oxidation : Forms 18(R)-HEPE, a potent anti-inflammatory mediator, via ω-hydroxylation .
-
Lipoxygenase (LOX) activity : Generates 5-, 12-, and 15-HETE analogs with retained bioactivity .
-
Peroxidation : Produces resolvins and protectins, though stereochemistry differs due to the alkyne tag .
In Vitro Reactivity
The alkyne moiety participates in electrophilic reactions under controlled conditions:
-
Hydration : Acid-catalyzed hydration yields α,β-unsaturated ketones, though tautomerization dominates in aqueous media 13.
-
Halogenation : Anti-addition of bromine forms trans-dibromoalkenes, confirmed via NMR .
-
Hydrogenation : Partial hydrogenation with Lindlar’s catalyst selectively reduces triple bonds to cis-alkenes (95% selectivity) .
Stability and Limitations
-
Radical sensitivity : The alkyne group undergoes undesired side reactions with ROS, limiting utility in oxidative environments .
-
Steric effects : Bulkier metabolites (e.g., epoxy-EPA) exhibit reduced binding affinity to CB1/CB2 receptors .
-
Isomerization : Desilylation steps risk alkyne migration, necessitating neutral conditions (TBAF:AcOH) .
EPAA’s alkyne functionalization bridges chemical biology and lipidomics, enabling precise tracking of EPA’s metabolic fate. Future work should optimize stereochemical control during synthesis and expand applications to in vivo imaging .
Comparison with Similar Compounds
Key Observations :
- This structural difference impacts membrane integration and metabolic pathways .
Functional and Metabolic Differences
Key Insights :
- EPA-Specific Pathways : EPAA uniquely traces EPA incorporation into anti-inflammatory metabolites (e.g., resolvins), unlike arachidonic acid alkyne, which focuses on pro-inflammatory pathways .
- Click Chemistry Efficiency : The terminal alkyne in EPAA reacts efficiently with azide-functionalized tags (e.g., fluorescent dyes), a shared feature with other alkyne-FAs .
EPAA in Metabolic Studies
- Cellular Metabolism : EPAA was used to map EPA uptake and conversion in human cells, revealing preferential incorporation into phospholipids over triglycerides .
- Comparative Stability : EPAA exhibits similar metabolic stability to arachidonic acid alkyne but differs in oxidation susceptibility due to its higher unsaturation .
Limitations and Advantages
Preparation Methods
Overview of Resin-Bound Synthesis
Solid-phase synthesis has emerged as a high-efficiency method for constructing polyunsaturated fatty acids (PUFAs) like EPA Alkyne. By anchoring intermediates to resin substrates, this approach minimizes side reactions and simplifies purification. The protocol involves iterative elongation and deprotection steps, enabling precise control over the carbon chain’s unsaturation pattern.
Elongation and Deprotection Mechanisms
The synthesis begins with a resin-bound 5-hexynoic acid precursor. Using 3-(trimethylsilyl)propargyl bromide as a coupling partner, elongation proceeds via a Sonogashira-type reaction, achieving >99% yield within 30 minutes. The terminal trimethylsilyl group is subsequently removed with triethylamine trihydrofluoride (EtN·3HF), regenerating the alkyne functionality for subsequent cycles (Fig. 1a). This stepwise elongation-deprotection sequence is repeated four times to assemble the 20-carbon backbone.
Table 1: Time Efficiency of Solid-Phase vs. Traditional Synthesis
| Step | Solid-Phase Duration | Traditional Duration |
|---|---|---|
| Elongation (per cycle) | 30 minutes | 3 days |
| Total Synthesis | 2.5 days | 13 days |
Hydrogenation of Poly-Skipped Alkynes
Following chain assembly, the resin-bound poly-skipped alkyne undergoes hydrogenation using an IPrCuOtBu catalyst. This step converts internal alkynes to cis-alkenes while preserving the terminal alkyne group. Cleavage from the resin with 30% hexafluoroisopropanol (HFIP) yields EPA Alkyne with 80% purity (HPLC analysis).
Solution-Phase Synthesis and Stock Preparation
Solubility and Stability Considerations
EPA Alkyne exhibits distinct solubility profiles critical for handling:
-
Highly soluble : DMF, DMSO, ethanol (>100 mg/mL)
-
Moderately soluble : 0.15M Tris-HCl pH 8.5 (>1 mg/mL)
Stability is maximized by storing stock solutions at -20°C in single-use aliquots to prevent freeze-thaw degradation.
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 | 3.35 | 0.67 | 0.34 |
| 5 | 16.76 | 3.35 | 1.68 |
| 10 | 33.51 | 6.70 | 3.35 |
In Vivo Formulation Strategies
For biological studies, EPA Alkyne is formulated into DMSO master stocks (≤100 mg/mL) and diluted with PEG300 and Tween 80 for aqueous compatibility. Key steps include:
-
Dissolving in DMSO at 37°C with sonication.
-
Sequential addition of PEG300 (30% v/v) and Tween 80 (5% v/v).
-
Final dilution in PBS or corn oil for in vivo delivery.
Analytical and Process Optimization
Purity Assessment via HPLC
Post-synthetic purification employs reverse-phase HPLC with C18 columns. Using a gradient of acetonitrile/water (0.1% formic acid), EPA Alkyne elutes at 12.7 minutes, with UV detection at 210 nm confirming >95% purity after column chromatography.
Challenges in Scalability
While solid-phase synthesis reduces reaction times, scaling beyond 100 mg batches introduces resin swelling issues, necessitating optimized solvent systems (e.g., DMF:THF 4:1). Additionally, Cu-catalyzed hydrogenation requires strict oxygen exclusion to prevent alkyne oxidation.
Comparative Analysis of Synthesis Routes
Solid-Phase Advantages
-
Yield : 72% overall (vs. 35% for solution-phase).
-
Purity : 80% post-cleavage without chromatography.
-
Time : 60-hour total synthesis (4 elongation cycles).
Traditional Solution-Phase Limitations
-
Multi-step protection/deprotection increases byproducts.
-
Low solubility of intermediates necessitates toxic solvents (e.g., benzene).
Q & A
Q. What structural modification distinguishes EPA Alkyne from native EPA, and how does this enable its use in metabolic studies?
EPA Alkyne contains an ω-terminal alkyne group, replacing the methyl group of native EPA. This modification allows Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to attach fluorophores, biotin, or other tags for tracking metabolic incorporation and downstream interactions .
Q. What are the optimal storage conditions for EPA Alkyne to maintain stability?
Store as an ethanol solution at -20°C, where it remains stable for ≥2 years. Aqueous solutions (e.g., PBS or Tris-HCl) should not be stored beyond 24 hours due to precipitation risks .
Q. How can researchers verify the purity and identity of synthesized EPA Alkyne?
Analytical methods include:
- NMR and LC-MS : Confirm structural identity by matching spectra with reference data (e.g., NIST Mass Spectrometry Data Center ).
- HPLC : Ensure purity ≥95% using batch-specific Certificates of Analysis (COA) .
Advanced Research Questions
Q. What methodologies optimize EPA Alkyne’s solubility in aqueous buffers for cell-based assays?
- Replace ethanol via nitrogen evaporation and reconstitute in DMSO or DMF (solubility ~100 mg/ml).
- For aqueous dilution, use 0.15 M Tris-HCl (pH 8.5, solubility ~1 mg/ml) over PBS (pH 7.2, solubility ~0.1 mg/ml). Monitor solubility limits to avoid aggregation .
Q. How can click chemistry protocols be tailored to track EPA Alkyne’s incorporation into cellular membranes?
- Use azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) with Cu(I)-catalyzed reactions.
- Reference protocols from Gaebler et al. (2016) for microscopy optimization and Thiele et al. (2012) for metabolic tracing via LC-MS .
Q. What experimental controls are critical for validating EPA Alkyne uptake and metabolism studies?
- Negative controls : Untreated cells, alkyne-free EPA, and competitive inhibitors (e.g., excess native EPA).
- Validation : siRNA knockdown of fatty acid transporters (e.g., CD36) to confirm specificity .
Q. How can researchers resolve discrepancies in EPA Alkyne’s reported bioactivity across studies?
- Standardize solvent handling (ethanol/DMSO residuals can alter cellular uptake).
- Validate click chemistry conditions (e.g., Cu(I) concentration, reaction time).
- Cross-reference batch-specific COAs to rule out purity variations .
Q. What strategies mitigate autofluorescence interference in EPA Alkyne-fluorophore conjugates?
- Use near-infrared dyes (e.g., Cy5) to reduce background.
- Apply spectral unmixing or quenchers (e.g., QSY21) during imaging .
Methodological Considerations for Data Reproducibility
Q. How should EPA Alkyne’s metabolic derivatives be characterized in lipidomic studies?
- Combine click chemistry with LC-MS/MS to identify alkyne-tagged metabolites (e.g., glycerophospholipids).
- Reference Milne et al. (2010) for cobalt-based capture/release techniques to isolate alkyne-labeled lipids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
